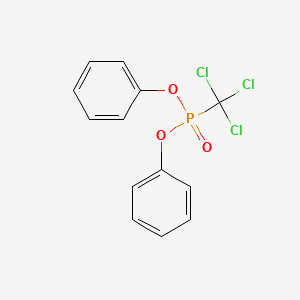

Diphenyl (trichloromethyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

23614-63-3 |

|---|---|

Molecular Formula |

C13H10Cl3O3P |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

[phenoxy(trichloromethyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C13H10Cl3O3P/c14-13(15,16)20(17,18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10H |

InChI Key |

APAODAPMDZPMAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Diphenyl Trichloromethyl Phosphonate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often through the convergent assembly of readily available precursors. These methods are prized for their atom economy and operational simplicity.

A fundamental strategy for the formation of the P-C bond in phosphonates involves the reaction of a phosphorus precursor with a carbon-based electrophile, often activated by a chlorinating agent. This approach is central to the synthesis of (trichloromethyl)phosphonates.

The reaction of H-phosphonates with tetrachloromethane (carbon tetrachloride, CCl4) in the presence of a base is a well-established method for the synthesis of (trichloromethyl)phosphonates, known as the Atherton-Todd reaction. nih.gov In this process, diphenyl phosphite (B83602) [(PhO)2P(O)H], a disubstituted H-phosphonate, serves as the phosphorus precursor. The reaction is typically facilitated by a base, such as a tertiary amine (e.g., triethylamine), which deprotonates the H-phosphonate.

The proposed mechanism involves the reaction of the base with tetrachloromethane, which can lead to the formation of a trichloromethanide anion ([CCl3]⁻). nih.gov This anion then deprotonates the diphenyl phosphite. The resulting phosphite anion subsequently attacks a chlorine atom of another tetrachloromethane molecule, leading to the formation of diphenyl (trichloromethyl)phosphonate and chloroform (B151607). nih.gov This one-pot synthesis is an effective route for creating the crucial C-P bond. nih.gov Polyhalogenomethanes like CCl4 serve as both the solvent and the source of the trichloromethyl group. nih.gov

Table 1: Atherton-Todd Reaction for this compound Synthesis

| Phosphorus Precursor | Carbon Source/Chlorinating Agent | Base | Typical Product Yield |

|---|

Oxidative cross-coupling represents a powerful strategy for C-P bond formation. These reactions typically involve the coupling of a P-H compound, such as diphenyl phosphite, with a suitable partner under oxidative conditions, often mediated by a transition metal catalyst. While direct oxidative cross-coupling to form this compound is less commonly detailed than the Atherton-Todd reaction, the principles of such transformations are well-documented in phosphonate (B1237965) chemistry. nih.gov

For instance, palladium-catalyzed cross-coupling reactions, widely known as Hirao couplings, effectively form C-P bonds between dialkyl phosphites and aryl or vinyl halides. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halide bond, followed by reaction with the phosphite and reductive elimination to yield the phosphonate product. nih.gov Adapting such a methodology would conceptually involve coupling diphenyl phosphite with a trichloromethyl-containing electrophile. The synthesis of phosphoramidates via oxidative cross-coupling using chlorinating agents like CCl4 has also been reported, highlighting the utility of this approach in forming phosphorus-element bonds. nih.gov

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and sequential transformations to build molecular complexity efficiently. beilstein-journals.orgallfordrugs.com MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.orgallfordrugs.com While specific MCRs for the direct synthesis of this compound are not extensively documented, related processes like the Birum–Oleksyszyn reaction for synthesizing 1-aminophosphonates demonstrate the potential of this strategy. nih.gov Such a reaction involves an amine, an aldehyde, and a phosphite, showcasing the ability to form C-P bonds in a convergent manner. nih.gov

Sequential transformations, or tandem reactions, involve a series of intramolecular or intermolecular reactions that occur consecutively without the isolation of intermediates. This approach can be highly effective for constructing complex molecules from simple precursors. For example, the synthesis of substituted ethenylphosphonates has been achieved via sequential transformations starting from a bisphosphonate. doi.org This process involves the generation of a bisphosphoryl-stabilized carbanion, acylation, and subsequent reaction with a Grignard reagent, all performed in a one-pot sequence. doi.org A similar strategy could be envisioned for the synthesis of this compound derivatives.

The use of organolithium reagents provides a powerful tool for C-C and C-heteroatom bond formation through the generation of highly reactive carbanionic intermediates.

The generation of an alpha-lithiated derivative of a phosphonate involves the deprotonation or halogen-metal exchange at the carbon atom adjacent to the phosphorus atom. In the case of this compound, this would involve the formation of a diphenyl (dichlorolithiomethyl)phosphonate intermediate [(PhO)2P(O)CCl2Li]. This is typically achieved through reaction with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at very low temperatures (e.g., -78°C) to prevent decomposition. orgsyn.org

The resulting phosphorylated carbanion is highly unstable and is generally generated in situ to be immediately trapped by an electrophile. orgsyn.org The stability of such intermediates is a critical factor; they are prone to decomposition and side reactions if not handled under strictly controlled, anhydrous conditions at low temperatures. orgsyn.org The generation of these lithiated species opens pathways for subsequent transformations, allowing for the introduction of various functional groups at the alpha-carbon, thereby creating more complex phosphonate derivatives.

Table 2: Generation and Trapping of α-Lithiated Phosphonate Intermediates

| Starting Material | Lithiating Agent | Temperature | Key Intermediate | Subsequent Reaction |

|---|---|---|---|---|

| Diethyl (trichloromethyl)phosphonate | Isopropylmagnesium chloride | -78°C | (EtO)2P(O)CCl2MgCl | Protonation with ethanol (B145695) to yield diethyl (dichloromethyl)phosphonate orgsyn.org |

Lithiation-Mediated Pathways and Subsequent Transformations

Formation of Bisphosphonate Derivatives via α-Lithiated Intermediates

The synthesis of bisphosphonate derivatives often proceeds through the generation of a carbanion adjacent to a phosphonate group, which then reacts with an electrophilic phosphorus reagent. In the context of this compound, this would involve the formation of a lithiated intermediate at the α-carbon.

The initial step is a lithium-halogen exchange reaction, where an organolithium reagent, such as n-butyllithium (n-BuLi), abstracts a chlorine atom from the trichloromethyl group. This process generates the α,α-dichlorolithiomethylphosphonate intermediate. The reaction is typically conducted at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions.

Once formed, this highly reactive lithiated species is, in principle, a potent nucleophile. For the formation of a bisphosphonate, this intermediate would need to react with an electrophilic phosphorus compound, such as diphenyl chlorophosphate. The nucleophilic carbon of the lithiated intermediate would attack the electrophilic phosphorus atom of the chlorophosphate, displacing the chloride ion and forming a new carbon-phosphorus bond. This would result in a geminal bisphosphonate, a compound with two phosphonate groups attached to the same carbon atom.

While this pathway is mechanistically plausible, detailed research findings specifically documenting the synthesis of bisphosphonates from α-lithiated this compound are not extensively reported in the surveyed literature. The generation of the α-lithiated species is a standard transformation, but its subsequent reaction with phosphorylating agents to yield bisphosphonates remains a specialized area.

Mechanistic Aspects of Lithiation-Induced Reactions

The key transformation in generating the reactive intermediate from this compound is the lithium-halogen exchange. This reaction is a fundamental process in organometallic chemistry used to create new organolithium reagents. enamine.net The generally accepted mechanism does not involve the deprotonation of the α-carbon, as there are no protons to abstract. Instead, it proceeds through a nucleophilic attack by the carbanionic portion of the organolithium reagent (e.g., the butyl group in n-BuLi) on one of the chlorine atoms of the trichloromethyl group.

The proposed mechanism involves the formation of an "ate-complex" intermediate. enamine.net In this model, the organolithium reagent coordinates to the halogen atom, forming a transient, hypervalent halogen species. This complex then rearranges, leading to the transfer of the lithium atom to the carbon framework and the expulsion of an alkyl halide (e.g., butyl chloride).

Indirect Synthetic Routes and Precursor Utilization

Michaelis-Arbuzov Type Reactions for Phosphonate Ester Formation

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, involving the reaction of a trialkyl or triaryl phosphite with an alkyl halide. chemicalbook.comwikipedia.org A direct application of this reaction can be used to form the P-C bond in this compound.

In this approach, triphenyl phosphite serves as the trivalent phosphorus precursor, and carbon tetrachloride acts as the "alkyl" halide. The reaction is typically induced thermally. The mechanism begins with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenyl phosphite onto one of the chlorine atoms of carbon tetrachloride. chemicalbook.com This step forms a quasi-phosphonium intermediate, [(PhO)₃P-Cl]⁺CCl₃⁻.

This intermediate is unstable and undergoes the characteristic Arbuzov rearrangement. The trichloromethanide anion (CCl₃⁻) attacks the electrophilic phosphorus center, leading to the cleavage of a phenyl-oxygen bond. Concurrently, the chloride ion attacks the displaced phenyl cation. This concerted step results in the formation of the final pentavalent phosphonate product, this compound, and chlorobenzene (B131634) as a byproduct. Due to the stability of the phenoxy leaving group, this reaction often requires high temperatures. chemicalbook.com Carbon tetrachloride is noted to typically undergo this reaction only once, with the product being inert to further reaction. chemicalbook.com

| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Byproduct |

|---|---|---|---|---|

| Triphenyl phosphite | Carbon tetrachloride | Nucleophilic Attack / Rearrangement | This compound | Chlorobenzene |

Phosphonylation of Alcohols and Amines

This compound can potentially serve as a phosphonylating agent for nucleophiles such as alcohols and amines. This reactivity differs from standard phosphonylating agents like diphenyl chlorophosphate, where chloride is the leaving group. In this case, the trichloromethyl group is involved in the key bond-cleavage step.

The proposed mechanism involves the nucleophilic attack of the alcohol or amine on the electrophilic phosphorus atom of the phosphonate. This initial attack forms a pentacoordinate intermediate. The subsequent collapse of this intermediate leads to the cleavage of the phosphorus-carbon bond, which is facilitated by the stability of the departing trichloromethanide anion (CCl₃⁻). This anion is a relatively good leaving group due to the electron-withdrawing nature of the three chlorine atoms. The displaced CCl₃⁻ anion is then protonated by the alcohol or amine proton (or during aqueous workup) to form chloroform (CHCl₃) as a stable byproduct. nih.gov The primary product is a diphenyl phosphate (B84403) (from alcohols) or a diphenyl phosphoramidate (B1195095) (from amines). nih.gov

| Nucleophile (R-XH) | Proposed Mechanism | Phosphorylated Product | Key Byproduct |

|---|---|---|---|

| Alcohol (R-OH) | Nucleophilic attack at P, P-CCl₃ bond cleavage | Diphenyl phosphate ((PhO)₂P(O)OR) | Chloroform (CHCl₃) |

| Amine (R-NH₂) | Nucleophilic attack at P, P-CCl₃ bond cleavage | Diphenyl phosphoramidate ((PhO)₂P(O)NHR) | Chloroform (CHCl₃) |

Derivatization from Related Halogenated Organophosphorus Compounds

An alternative synthetic strategy involves starting with a pre-formed diphenyl phosphonate derivative and introducing the trichloromethyl group. A common and versatile precursor in this class of compounds is diphenyl chlorophosphate, (PhO)₂P(O)Cl. enamine.netchemicalbook.com

The synthesis of the target compound from this precursor requires the formation of a P-C bond to replace the P-Cl bond. This can be achieved through a reaction with a suitable nucleophilic trichloromethyl species. The trichloromethanide anion (CCl₃⁻) is a viable nucleophile for this transformation. It can be generated in situ from chloroform (CHCl₃) and a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).

In this method, the strong base deprotonates chloroform to generate the CCl₃⁻ anion. This anion then acts as a nucleophile, attacking the electrophilic phosphorus atom of diphenyl chlorophosphate. The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride ion to form the desired this compound. The selection of solvent and reaction temperature is critical to maintain the stability of the trichloromethanide anion and ensure efficient reaction.

Theoretical and Computational Chemistry Studies of Diphenyl Trichloromethyl Phosphonate

Quantum Chemical Characterization of Structure and Electronic Properties

Quantum chemical calculations are fundamental to describing the geometry and electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has proven to be a reliable approach for studying organophosphorus compounds, balancing computational cost with accuracy. researchgate.net DFT calculations were central to a detailed study on the reaction mechanism and regioselectivity of Diethyl (trichloromethyl)phosphonate, providing key insights into its reactivity. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional approximates the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For studies on (trichloromethyl)phosphonates and their reactions, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311G(d,p) basis set has been successfully employed. researchgate.netresearchgate.net The B3LYP functional is known for its good performance in describing the geometries and energies of a wide range of organic molecules. stackexchange.com The 6-311G(d,p) basis set is a Pople-style, split-valence basis set that provides a flexible description of the electron distribution by including polarization functions (d,p) on heavy atoms and hydrogens, respectively. bhu.ac.inijcce.ac.ir

The selection of a suitable basis set and functional is a critical step in computational studies, aiming to find a balance between accuracy and computational expense. researchgate.net While B3LYP/6-311G(d,p) is a common choice, other functionals like PBE (Perdew–Burke–Ernzerhof) or those from the Minnesota family (e.g., M06-2X) could also be considered depending on the specific properties being investigated, such as non-covalent interactions or reaction barriers. stackexchange.com

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. nih.govresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical indicators of a molecule's kinetic stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive.

In a DFT study of Diethyl (trichloromethyl)phosphonate, FMO analysis was used to characterize its electrophilic nature. researchgate.net The calculations showed that the LUMO is primarily localized on the chlorine atoms, identifying them as the electrophilic sites susceptible to nucleophilic attack. This compound was found to act as an electrophilic acceptor in its reaction with a nucleophile. researchgate.net The energy gap helps to predict whether a reaction will proceed via a Normal Electron Demand (NED) or Inverse Electron Demand (IED) mechanism. researchgate.net

Table 1: FMO Properties of Diethyl (trichloromethyl)phosphonate Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy (eV) |

| EHOMO | -8.13 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 6.31 |

Note: Data is for Diethyl (trichloromethyl)phosphonate as a proxy for the diphenyl analogue, based on available research. researchgate.net

The distribution of electron density within a molecule is key to understanding its polarity and identifying reactive sites. Computational methods like Mulliken Population Analysis, Natural Population Analysis (NPA), and Hirshfeld charge analysis are used to assign partial atomic charges. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. researchgate.netmdpi.com

For Diethyl (trichloromethyl)phosphonate, charge analysis revealed that the three chlorine atoms are electron-deficient sites, carrying positive charges, which makes them susceptible to nucleophilic attack. researchgate.net Conversely, the carbon atom of the trichloromethyl group was found to be an electron-rich site with a negative net charge. researchgate.net This charge distribution analysis correctly predicts that the chlorine atoms are the more active sites for nucleophilic attack compared to the carbon atom.

Table 2: Net Charges on Reactive Sites of Diethyl (trichloromethyl)phosphonate Calculated via Natural Population Analysis (NPA) at the B3LYP/6-311G(d,p) level.

| Atom | Net Charge |

| C (of CCl3) | -0.06 |

| Cl (average) | +0.03 |

Note: Data is for Diethyl (trichloromethyl)phosphonate as a proxy for the diphenyl analogue, based on available research. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. nih.gov These global reactivity descriptors, derived from FMO energies, include electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons.

Global Nucleophilicity (N): Measures the ability of a species to donate electrons.

Table 3: Global Reactivity Indices for Diethyl (trichloromethyl)phosphonate Calculated at the B3LYP/6-311G(d,p) level of theory.

| Index | Value (eV) |

| Chemical Potential (μ) | -4.97 |

| Chemical Hardness (η) | 6.31 |

| Global Electrophilicity (ω) | 1.95 |

| Global Nucleophilicity (N) | 1.09 |

Note: Data is for Diethyl (trichloromethyl)phosphonate as a proxy for the diphenyl analogue, based on available research. researchgate.net

Density Functional Theory (DFT) Applications

Mechanistic Elucidation through Computational Modeling

Beyond characterizing static molecular properties, computational modeling is a powerful tool for elucidating reaction mechanisms. frontiersin.org By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates.

A DFT study on the reaction of Diethyl (trichloromethyl)phosphonate with Diphenyl methyl phosphinite provides a clear example of this application. researchgate.net The calculations explored two possible regioselective pathways: a nucleophilic attack on one of the chlorine atoms and an attack on the central carbon atom of the CCl3 group. By calculating the activation energies for both pathways, the study demonstrated that the attack on a chlorine atom is kinetically favored, with a significantly lower energy barrier. researchgate.net This theoretical finding was in complete agreement with experimental outcomes, which showed that the reaction proceeds via a nucleophilic attack on a halogen. researchgate.net The study of the system's evolution along the reaction path and the analysis of the transition state structures confirmed the proposed mechanism. researchgate.net This work underscores the predictive power of DFT in understanding reaction selectivity and mechanisms involving (trichloromethyl)phosphonates.

Transition State Characterization and Reaction Coordinate Analysis

The characterization of transition states (TS) is fundamental to understanding reaction mechanisms. In the computational study of the reaction involving the trichloromethyl phosphonate (B1237965) group, the transition states were located and optimized using the DFT method with the B3LYP functional and a 6-311G(d,p) basis set. The existence of a true transition state on the potential energy surface was confirmed by the presence of a single imaginary frequency in the Hessian matrix, which corresponds to the motion of atoms along the reaction coordinate.

Analysis of the transition state geometries revealed key structural information. For instance, in the nucleophilic attack of diphenyl methyl phosphinite on diethyl (trichloromethyl)phosphonate, two primary reaction pathways were considered: attack on a chlorine atom and attack on the trichloromethyl carbon. The calculated bond lengths in the respective transition states showed that the forming bond between the phosphorus of the phosphinite and the chlorine atom was significantly different from the forming P-C bond in the alternative pathway, indicating a clear preference for one route over the other.

To further validate the transition states, Intrinsic Reaction Coordinate (IRC) calculations were performed. researchgate.net This analysis maps the minimum energy path connecting the transition state to the reactants and products, ensuring that the located TS is indeed the correct saddle point for the reaction of interest. researchgate.net The IRC plot confirms that the transition state smoothly connects the two minima corresponding to the reagents and the final products.

Energy Profiles and Thermodynamic Parameters (e.g., Activation Barriers, Enthalpy, Free Enthalpy)

Energy profile analysis provides a quantitative understanding of a reaction's feasibility and rate. DFT calculations were used to map the energy landscape for the reaction of diphenyl methyl phosphinite with diethyl (trichloromethyl)phosphonate. researchgate.netresearchgate.net The energy profile demonstrates that the pathway involving the nucleophilic attack on a chlorine atom is kinetically favored, featuring a lower activation barrier compared to the attack on the carbon atom. researchgate.netresearchgate.net

Thermodynamic parameters for the reaction were calculated using standard statistical thermodynamics. researchgate.net The variations in energy (ΔE), enthalpy (ΔH), and Gibbs free enthalpy (ΔG) for the formation of the products were determined. researchgate.net The results showed that the reaction is highly exothermic, meaning it releases a significant amount of energy and results in stable products. The negative values for the free enthalpy change indicate that the nucleophilic attacks are thermodynamically spontaneous and possible. researchgate.net

Below is a table summarizing the calculated thermodynamic quantities for the two competing reaction pathways.

| Reaction Pathway | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Attack on Chlorine | -59.54 | -59.56 | -59.04 |

| Attack on Carbon | -53.21 | -53.25 | -52.61 |

Data derived from a DFT/B3LYP/6-311G(d,p) study on the reaction between diethyl (trichloromethyl)phosphonate and diphenyl methyl phosphinite.

These thermodynamic and kinetic studies conclusively show that the most stable products result from the attack on the halogen atom, which is in excellent agreement with experimental outcomes. researchgate.net

Solvent Effects in Computational Studies

While the detailed mechanistic study on the reaction between the phosphinite and the trichloromethyl phosphonate was performed in the gas phase, it is crucial to consider the role of the solvent in chemical reactions. ucsb.edu Solvents can profoundly influence reaction rates and mechanisms by differentially solvating the ground state (reactants) and the transition state. nih.gov Computational models can account for these effects through either implicit or explicit solvent models. ucsb.educonicet.gov.ar

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a specific number of solvent molecules in the quantum mechanical calculation. conicet.gov.arnih.gov Studies on other organophosphorus compounds have shown that gas-phase calculations can differ significantly from results in aqueous solution. nih.gov For example, the hydrolysis rate of a phosphate (B84403) diester was found to increase by a factor of 2 x 10⁹ when the solvent was changed from water to cyclohexane. nih.gov This highlights that failing to account for solvent effects can lead to inaccurate predictions, especially for reactions involving polar or charged species. nih.govnih.gov The choice of solvent can alter conformational abundances and even the fundamental steps of a reaction mechanism. conicet.gov.ar

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their reactivity. For the reactants involved in the trichloromethyl phosphonate reaction, the initial step in the computational study was to find the most stable geometry through optimization. This process identifies the lowest energy conformation of the molecule. Theoretical conformational analyses on various organophosphorus heterocycles have demonstrated a preference for specific conformers, such as those with an axial orientation of exocyclic substituents. researchgate.net

While geometry optimization finds a single stable structure, Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular behavior. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape and the study of how molecules interact and change shape in a simulated environment (e.g., in a solvent box). osti.gov For complex organophosphorus compounds, MD can reveal accessible conformations, the stability of different structures, and the influence of the environment on the molecule's shape. researchgate.netosti.gov Although a specific MD study on Diphenyl (trichloromethyl)phosphonate is not detailed in the reviewed literature, this technique is a standard and powerful tool for investigating the dynamics of organophosphorus compounds in solution. osti.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for Diphenyl Trichloromethyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of phosphorus-containing compounds, offering detailed insight into the chemical environment of phosphorus, carbon, and hydrogen atoms within a molecule.

³¹P NMR spectroscopy is highly effective for characterizing phosphonates due to the 100% natural abundance of the ³¹P nucleus and the wide range of chemical shifts, which are sensitive to the electronic and steric environment of the phosphorus atom. huji.ac.il

Spin-spin coupling between the phosphorus nucleus and adjacent carbon or proton nuclei provides valuable structural information. The one-bond coupling constant between phosphorus and the carbon of the trichloromethyl group (¹JP-C) is expected to be significant. Similarly, couplings to the aromatic carbons of the phenyl rings would be observed, typically with the two-bond coupling (²JP-OC) and three-bond coupling (³JP-OCC) having characteristic values.

Table 1: Expected ³¹P NMR Characteristics for Diphenyl (trichloromethyl)phosphonate

| Parameter | Expected Observation | Structural Insight |

|---|---|---|

| Chemical Shift (δ) | Single resonance in the phosphonate (B1237965) region | Confirms the presence of a single phosphorus environment. The exact shift is sensitive to the electronic effects of the -CCl₃ and -OPh groups. |

| ¹JP-C Coupling | Significant coupling to the -CCl₃ carbon | Confirms the direct bond between the phosphorus atom and the trichloromethyl group. |

| nJP-C Coupling | Coupling to ipso, ortho, meta, and para carbons of the phenyl rings | Provides connectivity information through the oxygen atom to the aromatic system. |

¹H and ¹³C NMR spectra provide complementary information for the complete structural assignment of this compound.

In the ¹H NMR spectrum, the signals for the aromatic protons of the two phenyl groups are expected. These would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The protons on the two phenyl rings are chemically equivalent, simplifying the spectrum.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms. The trichloromethyl carbon would appear as a single resonance, likely coupled to the phosphorus atom (¹JP-C). The aromatic carbons would show four distinct signals corresponding to the ipso, ortho, meta, and para positions, all of which could exhibit coupling to the phosphorus atom.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.2 - 7.5 | m | - | Aromatic protons (ortho, meta, para) |

| ¹³C | > 95 | d | ¹JP-C | Trichloromethyl carbon (-CCl₃) |

| ¹³C | ~150 | d | ²JP-OC | Ipso-carbon of phenyl rings |

| ¹³C | ~120 | d | ³JP-OCC | Ortho-carbons of phenyl rings |

| ¹³C | ~130 | s or d | ⁴JP-OCCC | Meta-carbons of phenyl rings |

| ¹³C | ~125 | s or d | ⁵JP-OCCcc | Para-carbon of phenyl rings |

Note: Predicted values are based on general chemical shift ranges for similar functional groups. Specific experimental values may vary.

NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real time. nih.govjhu.edu For reactions involving this compound, such as its synthesis from diphenyl phosphite (B83602) and carbon tetrachloride, or its subsequent chemical transformations, NMR can be used to track the consumption of reactants and the formation of products. researchgate.netbeilstein-journals.orgnih.gov

By acquiring a series of ¹H or ³¹P NMR spectra at regular time intervals, it is possible to quantify the concentration of each species in the reaction mixture. For example, during synthesis, one could monitor the disappearance of the diphenyl phosphite signal and the simultaneous appearance of the this compound product peak in the ³¹P NMR spectrum. rsc.org This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

While this compound itself is achiral, many other phosphonates possess a chiral phosphorus center. The determination of enantiomeric excess (ee) is critical in asymmetric synthesis. NMR spectroscopy, particularly ³¹P NMR, offers a convenient method for this analysis through the use of chiral derivatizing agents or chiral solvating agents. scielo.brresearchgate.net

The principle involves reacting the chiral phosphonate with a chiral auxiliary to form diastereomers, or complexing it with a chiral solvating agent, such as an N-acylated amino acid derivative. nih.govresearchgate.net These resulting diastereomeric species are no longer mirror images and will have distinct NMR spectra. In the ³¹P NMR spectrum, this typically results in two separate signals for the two diastereomers. The enantiomeric excess can then be accurately calculated by integrating the areas of these two peaks. nih.govresearchgate.net This method is often preferred for its simplicity and the ability to perform the analysis without requiring chromatographic separation of the enantiomers. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₁₃H₁₀Cl₃O₃P), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to produce a molecular ion peak corresponding to this calculated mass. The characteristic isotopic pattern of the three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would also be a key identifying feature in the mass spectrum, further confirming the compound's identity.

Table 3: Calculated HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| C₁₃H₁₀Cl₃O₃P | [M+H]⁺ | 364.9350 |

| C₁₃H₁₀Cl₃O₃P | [M+Na]⁺ | 386.9169 |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organophosphorus compounds, including this compound. In this method, the precursor ion, typically the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The resulting fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its unambiguous identification and detailed structural characterization. nih.govnih.gov

For aromatic phosphonates like this compound, fragmentation pathways are influenced by the substituents on the phosphorus atom. nih.gov Common fragmentation mechanisms for organophosphorus compounds involve the cleavage of the P-O and C-O bonds. researchgate.net The presence of the two phenyl groups and the trichloromethyl group dictates the specific fragmentation pattern.

A plausible fragmentation pathway for this compound would involve the initial loss of a phenoxy radical (•OPh) or a phenol (B47542) molecule (HOPh). Another significant fragmentation route is the cleavage of the P-CCl₃ bond, which is often labile in such compounds. The stability of the resulting fragments, such as the diphenyl phosphonate cation or ions containing the phenyl group like the tropylium (B1234903) ion ([C₇H₇]⁺), often drives the fragmentation process. researchgate.net High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of these fragments, further confirming the proposed fragmentation pathways. nih.gov

| Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Structure/Origin |

|---|---|---|

| [M-Cl]⁺ | 348.97 | Loss of a chlorine radical from the parent molecule |

| [M-OPh]⁺ | 290.93 | Cleavage of a Phosphorus-Oxygen bond (loss of phenoxy radical) |

| [M-CCl₃]⁺ | 265.05 | Cleavage of the Phosphorus-Carbon bond |

| [C₆H₅O]₂P=O⁺ | 233.04 | Diphenyl phosphate (B84403) cation |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The phosphoryl (P=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of organophosphorus compounds. For phosphonate esters, this band typically appears in the region of 1200-1300 cm⁻¹. The exact position is influenced by the electronegativity of the substituents attached to the phosphorus atom. The P-O-C stretching vibrations are also prominent, usually observed in the 1000-1100 cm⁻¹ (asymmetric stretch) and 900-1000 cm⁻¹ (symmetric stretch) regions.

The vibrations of the phenyl groups give rise to several characteristic bands. These include the C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range, which can indicate the substitution pattern of the aromatic ring. The C-Cl stretching vibrations of the trichloromethyl group are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak or inactive in the IR spectrum. The symmetric P-O-C stretch and certain phenyl ring modes are often more prominent in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| P=O Stretch | 1250 - 1300 | Very Strong |

| P-O-C Asymmetric Stretch | 1000 - 1100 | Strong |

| P-O-C Symmetric Stretch | 900 - 1000 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mpg.de For this compound, single-crystal XRD analysis would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of synthesized chemical compounds like this compound. cdc.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for analyzing this compound due to its relatively nonpolar nature. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from starting materials, byproducts, and degradation products. wiley.com Detection is typically achieved using a UV detector, as the phenyl groups exhibit strong absorbance in the UV region (around 254-260 nm). nih.gov

Gas Chromatography (GC): GC is another powerful technique for purity analysis, provided the compound is thermally stable and sufficiently volatile. d-nb.info Given its molecular weight, a high-temperature capillary column (e.g., a polysiloxane-based stationary phase like DB-5) would be required. A flame ionization detector (FID) could be used for general-purpose detection, while a more selective detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) would provide enhanced sensitivity and selectivity for this phosphorus-containing compound. cdc.govd-nb.info

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) |

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium or Nitrogen | NPD or FPD |

Other Specialized Spectroscopic and Analytical Techniques for Phosphonates

Beyond the core techniques, other specialized methods are invaluable for the comprehensive characterization of phosphonates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure elucidation in organic chemistry. cwejournal.org For this compound, several nuclei can be probed:

³¹P NMR: This is perhaps the most informative NMR technique for organophosphorus compounds. oxinst.com It provides a single peak in the proton-decoupled spectrum, whose chemical shift is highly characteristic of the chemical environment of the phosphorus atom. huji.ac.il For phosphonates of this type, the chemical shift is expected to be in a specific range, distinguishing it from other phosphorus-containing functional groups like phosphates or phosphines. windows.net

¹H NMR: This spectrum would show signals for the aromatic protons of the two phenyl groups, likely as complex multiplets in the 7.0-8.0 ppm region.

¹³C NMR: This would reveal distinct signals for the different carbon atoms: the ipso, ortho, meta, and para carbons of the phenyl rings, and the carbon of the trichloromethyl group. The coupling between phosphorus and carbon atoms (J-coupling) can provide additional structural information.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and other elements (excluding oxygen) in a pure sample. The experimentally determined percentages can be compared with the calculated theoretical values based on the molecular formula (C₁₃H₁₀Cl₃O₃P) to confirm the compound's elemental composition and support its purity.

Derivatives and Structural Analogues of Diphenyl Trichloromethyl Phosphonate

Modification of the Phenoxy Moieties

The two phenoxy groups attached to the phosphorus atom are key determinants of the molecule's steric and electronic properties. Modification of these aryl substituents can significantly impact the compound's reactivity and interactions with other molecules.

The synthesis of analogues with modified phenoxy groups, such as those bearing alkyl or other substituted aryl moieties, can be achieved through several synthetic strategies. A common approach involves the reaction of (trichloromethyl)phosphonic dichloride with the corresponding substituted phenols. This method allows for the introduction of a wide variety of functional groups onto the aromatic rings.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide a versatile route to aryl phosphonates. organic-chemistry.orgmdpi.com While not specifically documented for diphenyl (trichloromethyl)phosphonate, these methods are broadly applicable to the formation of carbon-phosphorus bonds and could be adapted for the synthesis of its substituted aryl analogues. The introduction of substituents on the aryl rings can influence the electronic environment of the phosphorus center, thereby affecting the reactivity of the trichloromethyl group. For instance, electron-donating groups on the phenyl rings would be expected to increase the nucleophilicity of the phosphonate (B1237965) oxygen atoms, while electron-withdrawing groups would have the opposite effect.

The synthesis of mixed alkyl aryl (trichloromethyl)phosphonates can be envisioned through a stepwise process. This would involve the initial reaction of (trichloromethyl)phosphonic dichloride with one equivalent of an alcohol, followed by the reaction of the resulting phosphonochloridate with a substituted phenol (B47542).

Table 1: Examples of Potential Alkyl and Substituted Aryl Analogues

| Analogue Name | Modification | Potential Synthetic Route |

| Bis(4-methylphenyl) (trichloromethyl)phosphonate | Methyl substitution on phenyl rings | Reaction of (trichloromethyl)phosphonic dichloride with 4-methylphenol |

| Bis(4-chlorophenyl) (trichloromethyl)phosphonate | Chloro substitution on phenyl rings | Reaction of (trichloromethyl)phosphonic dichloride with 4-chlorophenol |

| Phenyl methyl (trichloromethyl)phosphonate | One phenyl group replaced by a methyl group | Stepwise reaction of (trichloromethyl)phosphonic dichloride with methanol (B129727) and then phenol |

| Di-tert-butyl (trichloromethyl)phosphonate | Phenyl groups replaced by tert-butyl groups | Reaction of (trichloromethyl)phosphonic dichloride with tert-butanol |

The introduction of chirality into phosphonates can lead to compounds with specific stereochemical properties, which is of particular interest in asymmetric catalysis and medicinal chemistry. For (trichloromethyl)phosphonates, chirality can be introduced at the phosphorus center (P-chirality) or on the ester groups.

The synthesis of P-chiral phosphonates can be achieved through various methods, including the use of chiral auxiliaries or enantioselective catalysis. mdpi.comnih.govmdpi.comresearchgate.net For example, the palladium-catalyzed asymmetric cyclization of a diaryl 2-bromoarylphosphonate has been used to synthesize P-chiral biaryl phosphonates with high enantioselectivity. rsc.orgresearchgate.net Such a strategy could potentially be adapted to create chiral analogues of this compound.

Another approach involves the resolution of racemic mixtures of chiral phosphonates. This can be accomplished by derivatization with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization, followed by removal of the chiral auxiliary. snnu.edu.cn

Furthermore, the use of chiral alcohols or phenols in the initial synthesis from (trichloromethyl)phosphonic dichloride would result in diastereomeric phosphonates if the alcohol or phenol is enantiopure. The stereochemical outcome of reactions involving these chiral derivatives is of significant interest in understanding reaction mechanisms at the phosphorus center.

Transformation of the Trichloromethyl Group

The trichloromethyl group is a highly reactive functional moiety that can undergo a variety of transformations, leading to a range of partially chlorinated and further functionalized analogues.

The sequential reduction of the trichloromethyl group allows for the preparation of the corresponding dichloromethyl and monochloromethyl phosphonates. A well-established method for the synthesis of diethyl (dichloromethyl)phosphonate involves the reaction of diethyl (trichloromethyl)phosphonate with a Grignard reagent, such as isopropylmagnesium chloride, followed by protonation. orgsyn.org This method is known to be efficient and scalable. A similar approach could be employed for the synthesis of diphenyl (dichloromethyl)phosphonate from this compound.

Further reduction to the monochloromethyl analogue, diphenyl (chloromethyl)phosphonate, can also be envisioned, potentially through controlled electrochemical reduction or the use of specific reducing agents. Diphenyl (chloromethyl)phosphonate is a known compound and serves as a valuable synthetic intermediate.

Table 2: Partially Chlorinated Analogues and Their Potential Synthesis

| Analogue Name | Structure | Potential Synthetic Route from this compound |

| Diphenyl (dichloromethyl)phosphonate | CCl₂H-P(O)(OPh)₂ | Reaction with a Grignard reagent followed by protonation |

| Diphenyl (monochloromethyl)phosphonate | CClH₂-P(O)(OPh)₂ | Controlled reduction (e.g., electrochemical) |

The chlorine atoms of the trichloromethyl group are susceptible to nucleophilic attack, providing a pathway for further functionalization. The Arbuzov reaction, for instance, describes the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgnih.govwikipedia.orgyoutube.comucla.edu In the context of this compound, a similar reaction with a nucleophile like a phosphite could lead to the displacement of one or more chlorine atoms.

Theoretical studies on the reaction of diethyl (trichloromethyl)phosphonate with diphenyl methyl phosphinite have shown that the nucleophilic attack occurs preferentially at a chlorine atom rather than the carbon atom of the trichloromethyl group. researchgate.net This suggests that reactions with various nucleophiles could be a viable strategy for the functionalization of this group.

Beyond nucleophilic substitution, the trichloromethyl group can be a precursor to other functionalities. For example, it can be converted into a dichloromethylene group, which is a useful synthon in organic synthesis.

Phosphonate-Containing Coordination Compounds

Phosphonate esters, including this compound and its derivatives, possess potential as ligands in coordination chemistry. The phosphoryl oxygen atom is a Lewis basic site that can coordinate to metal centers. The nature of the substituents on the phosphorus atom and the ester groups influences the donor ability of the phosphoryl oxygen.

While there is extensive literature on the coordination chemistry of phosphonates in general, specific examples involving this compound are not widely reported. However, the formation of coordination polymers and discrete metal complexes with various phosphonate ligands is well-documented. nih.govresearchgate.netrsc.orguniupo.itinformahealthcare.com Lanthanide ions, for instance, are known to form coordination polymers with polyphosphonates, exhibiting interesting catalytic and photoluminescent properties. nih.govresearchgate.netrsc.orgrsc.org

The coordination of this compound to a metal center would likely occur through the phosphoryl oxygen. The steric bulk of the diphenyl ester groups and the electronic effect of the trichloromethyl group would play a significant role in the stability and structure of the resulting metal complexes. It is also conceivable that under certain reaction conditions, hydrolysis of the ester groups could occur, leading to the formation of (trichloromethyl)phosphonic acid, which could then act as a multidentate ligand, bridging multiple metal centers.

The study of such coordination compounds could reveal novel structural motifs and potentially lead to materials with interesting magnetic, optical, or catalytic properties.

Metal-Phosphonate Interactions and Coordination Modes

The interaction between metal ions and phosphonate ligands, such as this compound and its analogues, is a cornerstone of modern coordination chemistry, leading to the formation of a vast array of materials ranging from discrete molecular clusters to extended one-, two-, and three-dimensional coordination polymers. acs.org The phosphonate group, [RPO₃]²⁻, is a highly versatile ligand due to the presence of three potential oxygen donor atoms, enabling it to bind to multiple metal centers simultaneously. acs.org This multidentate character is fundamental to the structural diversity observed in metal phosphonate chemistry. uoc.grmdpi.com

The coordination of the phosphonate moiety to a metal ion can occur through several distinct modes, largely dictated by the reaction conditions, the nature of the metal ion, and the steric and electronic properties of the organic substituent (R-group) on the phosphorus atom. The most common coordination modes include:

Monodentate: One of the three phosphonate oxygen atoms binds to a single metal center. This is often seen when the phosphonate group is protonated (i.e., [RPO₃H]⁻), reducing the number of available donor sites. uoc.gr

Bidentate (Chelating): Two oxygen atoms from the same phosphonate group bind to a single metal center, forming a stable chelate ring. This mode is less common for phosphonates compared to carboxylates. acs.org

Bridging: The phosphonate oxygen atoms link two or more metal centers. This is the most prevalent mode of coordination and is responsible for the formation of extended polymeric structures. Bridging can occur in numerous ways, connecting two, three, or more metal ions, leading to the formation of chains, layers, and 3D frameworks. acs.org

The versatility of the phosphonate group is comparable to that of the carboxylate group, another common linker in coordination chemistry. However, the phosphonate group's ability to act as a tri- or even higher-dentate ligand offers more complex and robust structural possibilities. acs.org

The specific interactions within a metal phosphonate complex can be quantified by examining bond lengths and coordination numbers, typically determined by single-crystal X-ray diffraction. Upon coordination, the P–O bond lengths within the phosphonate group change depending on the nature of the interaction. A P–O bond to a coordinated oxygen atom is typically longer than a terminal, uncoordinated P=O double bond but shorter than a P–OH single bond. uoc.gr Similarly, the metal-oxygen (M–O) bond distances provide insight into the strength and nature of the coordination.

Below is an interactive data table summarizing typical bond lengths found in representative metal phosphonate complexes.

| Compound | Metal Ion | M-O(P) Bond Length (Å) Range | P-O Bond Length (Å) Range | Coordination Mode of Phosphonate |

| Ca-Amino-tris-(methylene phosphonate) | Ca²⁺ | 2.2924(14) – 2.3356(14) | Data not specified | Bidentate and Monodentate |

| Sr(C₆H₁₁PO₃H)₂(H₂O) | Sr²⁺ | 2.494(5) – 2.845(6) | Data not specified | Bridging |

| [Cu(HO₃PCH(OH)CO₂)(H₂O)₂]·H₂O | Cu²⁺ | 1.9687(18) | 1.4931(18) – 1.5664(19) | Monodentate |

| Cu₁.₅(O₃PCH₂CO₂)·H₂O | Cu²⁺ | 1.909(3) – 1.972(3) | Data not specified | Pentadentate |

Table 1: Selected bond length data from various metal phosphonate crystal structures, illustrating the range of interaction distances. Data sourced from references uoc.grscispace.comias.ac.in.

While specific studies on metal complexes of this compound are not extensively detailed in the literature, the principles derived from related phosphonates apply. The bulky phenyl groups and the strongly electron-withdrawing trichloromethyl group would be expected to influence the coordination chemistry. The steric hindrance from the diphenyl ester moiety might favor the formation of molecular complexes or lower-dimensional polymers over densely packed 3D frameworks. Furthermore, the electron-withdrawing CCl₃ group would decrease the electron density on the phosphonate oxygen atoms, potentially weakening their donor capability and influencing the resulting M-O bond strength.

Synthesis and Characterization of Metal Phosphonate Complexes

The synthesis of metal phosphonate complexes can be achieved through various methods, with the choice of technique often influencing the final product's structure and dimensionality. Common synthetic approaches include:

Hydrothermal/Solvothermal Synthesis: This is one of the most widely used methods, involving the reaction of a metal salt and a phosphonic acid or ester in a sealed vessel at elevated temperatures and pressures. This technique often yields highly crystalline, thermodynamically stable products. mdpi.com

Mild Reaction Conditions: Many metal phosphonate materials can be synthesized at or near room temperature, often from aqueous solutions. This approach is advantageous for incorporating thermally sensitive functional groups. ias.ac.in

Mechanochemical Synthesis: This solvent-free or low-solvent method involves the grinding of solid reactants. It is considered a green chemistry approach and can sometimes produce phases that are inaccessible through conventional solution-based methods. mdpi.commdpi.com

A notable example relevant to the diphenyl phosphonate structure involves the synthesis of palladium and platinum complexes. Reactions of chloro-complexes like cis-[PtCl₂(Et₃As)₂] with diphenyl phosphonates lead to the formation of new phosphonate complexes. rsc.org These reactions are typically metathetical, where a chloride ligand is displaced by the phosphonate group. The products can be neutral complexes or involve the coordination of both the deprotonated phosphonate [(PhO)₂PO]⁻ and the protonated phosphonic acid [(PhO)₂POH] within the same structure, such as in [PdCl{(PhO)₂PO}{(PhO)₂POH}]. rsc.org

The characterization of these newly synthesized complexes is crucial for determining their structure, composition, and properties. A multi-technique approach is typically employed:

Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. Strong bands in the 1000–1200 cm⁻¹ region are characteristic of P=O stretching vibrations, while M–O vibrations typically appear at lower frequencies. These spectra confirm the coordination of the phosphonate group to the metal. ias.ac.inacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphonate complexes in solution. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, and coordination to a metal center typically causes a significant shift compared to the free ligand. ¹H NMR is also used to characterize the organic part of the ligand. rsc.orgresearchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules by observing mass loss upon heating. ias.ac.inrsc.org

Elemental Analysis: This provides the empirical formula of the compound, confirming its bulk purity and composition. scispace.com

The following interactive table summarizes the key characterization techniques and the information they provide for metal phosphonate complexes.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths and angles, coordination number and geometry, crystal packing. |

| ³¹P Nuclear Magnetic Resonance (NMR) | Information on the phosphorus chemical environment, confirmation of coordination, and structural elucidation in solution. |

| Infrared (IR) & Raman Spectroscopy | Identification of functional groups (P=O, P–O, M–O), confirmation of ligand coordination. |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence and nature of solvent molecules (coordinated vs. lattice). |

| Elemental Analysis | Determination of the elemental composition and empirical formula, confirmation of bulk purity. |

Table 2: Common techniques for the characterization of metal phosphonate complexes. Sourced from references scispace.comias.ac.inrsc.orgrsc.orgacs.orgresearchgate.net.

Through the combined application of these synthetic and characterization methods, the intricate structural and chemical properties of metal phosphonate complexes are elucidated, paving the way for the rational design of new materials.

Advanced Applications in Organic Synthesis and Materials Science

Diphenyl (Trichloromethyl)phosphonate as a Versatile Synthetic Reagent

This compound is a multifaceted organophosphorus compound utilized in a variety of advanced synthetic applications. Its reactivity is primarily centered around the electrophilic nature of the trichloromethyl group's chlorine atoms and the phosphorus center itself, enabling its use in chlorination, bond formation, and the synthesis of complex molecules.

This compound functions as an effective electrophilic chlorinating agent. The electron-withdrawing phosphonate (B1237965) group enhances the electrophilicity of the chlorine atoms on the attached methyl group. Theoretical studies using density functional theory (DFT) on analogous compounds, such as diethyl (trichloromethyl)phosphonate, confirm this reactivity profile. researchgate.net These studies indicate that the chlorine atoms are the primary electrophilic site of the molecule. researchgate.net

Key Findings from DFT Analysis of (Trichloromethyl)phosphonate Reactivity:

| Feature | Description | Source |

| Primary Electrophilic Site | The chlorine atoms of the CCl₃ group are the main electrophilic centers. | researchgate.net |

| Reaction with Nucleophiles | Nucleophiles preferentially attack a chlorine atom rather than the carbon atom. | researchgate.net |

| Reaction Character | The compound acts as an electrophile acceptor in polar reactions. | researchgate.net |

While seemingly counterintuitive, this compound can facilitate the formation of carbon-phosphorus (C-P) bonds. This is exemplified in its reaction with other organophosphorus nucleophiles, such as diphenyl methyl phosphinite. The reaction proceeds via a mechanism that ultimately results in a dichloromethylene bisphosphonate structure, which contains a new C-P bond. researchgate.net

The proposed mechanism begins with the nucleophilic attack of the phosphinite on one of the chlorine atoms of the trichloromethyl group. This is followed by a rearrangement, akin to the Arbuzov reaction, where the resulting carbanion intermediate attacks the newly formed phosphonium (B103445) ion. This sequence establishes a new linkage between the central carbon atom (originally from the trichloromethyl group) and the phosphorus atom of the attacking nucleophile. This pathway showcases a specialized method for constructing complex molecules with P-C-P linkages. The formation of C-P bonds is a cornerstone of organophosphorus chemistry, leading to compounds with broad applications. frontiersin.orgresearchgate.netnih.gov

The unique reactivity of this compound makes it a valuable precursor for more complex organophosphorus molecules, including phosphoramidates and bisphosphonates. researchgate.netnih.gov

Synthesis of Phosphoramidates: The reaction of (trichloromethyl)phosphonates with amines provides a route to phosphoramidates, which are compounds containing a phosphorus-nitrogen (P-N) bond. nih.gov In this reaction, the amine acts as a nucleophile, attacking the phosphorus center. The trichloromethyl group is displaced and subsequently protonated to form chloroform (B151607) as a byproduct. nih.gov Phosphoramidates are a significant class of compounds with applications in medicinal chemistry and as pH-responsive prodrugs. nih.gov

Synthesis of Bisphosphonates: As detailed previously, the reaction with phosphites or phosphinites can yield dichloromethylene bisphosphonate derivatives. researchgate.net This occurs when the trivalent phosphorus compound attacks a chlorine atom, initiating a cascade that forms a new C-P bond. researchgate.net Such bisphosphonate structures are of interest for their unique chemical properties and potential applications.

These synthetic routes highlight the reagent's utility in building intricate molecular architectures around a central phosphorus atom.

This compound serves as a phosphonylating agent, particularly for the phosphonylation of nucleophiles like amines. Phosphonylation is the process of introducing a phosphonate group to a substrate. In the reaction with a primary or secondary amine, the amine nucleophilically attacks the electrophilic phosphorus atom of the phosphonate. nih.gov This results in the formation of a P-N bond and the creation of a phosphoramidate (B1195095), effectively transferring the diphenylphosphonyl group, P(O)(OPh)₂, to the nitrogen atom. nih.gov The process is completed by the departure of the trichloromethanide anion, which is subsequently protonated to yield chloroform. nih.gov This specific application demonstrates its role in synthesizing phosphonopeptides and other complex biomolecules where a phosphonamidate bond is desired. nih.gov

Applications in Polymer and Materials Science

Phosphonates are integral to modern materials science, primarily due to their effectiveness as flame retardants. Their incorporation into polymers enhances fire safety standards for a wide range of applications.

Phosphorus-based flame retardants (PFRs), including phosphonates, are considered environmentally friendlier alternatives to halogenated compounds. researchgate.net They function through mechanisms in both the condensed (solid) phase and the gas phase to suppress combustion. researchgate.netresearchgate.net

Condensed-Phase Mechanism: In the solid phase, phosphonates act as acid precursors upon heating. researchgate.net They promote dehydration and esterification of the polymer matrix, leading to the formation of a stable, insulating layer of carbonaceous char on the material's surface. researchgate.net This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen and preventing the release of flammable gases into the gas phase. researchgate.net

Gas-Phase Mechanism: Concurrently, volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase. researchgate.net These radicals act as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals. researchgate.net

The introduction of phosphonates into polymers like epoxy resins, polyethylenes, and other engineering plastics significantly improves their fire resistance. researchgate.netnih.gov This is quantified by standard fire safety tests, such as the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and the UL-94 vertical burn test. For example, incorporating a novel phosphonate flame retardant into an epoxy resin at a 14 wt% loading can increase the LOI value to 33.8% and achieve the highest UL-94 V-0 rating, indicating self-extinguishing properties. researchgate.net

Performance of Phosphonate Flame Retardants in Epoxy Resins:

| Phosphonate Additive | Loading (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Source |

| BDMPP | 14 | 1.11 | 33.8 | V-0 | researchgate.net |

| DMPY | 9 | - | 28.7 | V-0 | researchgate.net |

| PDPA | 4 | - | 33.4 | V-0 | researchgate.net |

| PPAP | 5 | - | 30.8 | V-0 | researchgate.net |

Functionalization of Polymer Supports with Phosphonate Moieties

The incorporation of phosphonate groups into polymer structures is a key strategy for creating materials with tailored properties, such as improved flame retardancy, ion-exchange capabilities, and biomedical compatibility. The functionalization can be achieved either by the direct polymerization of monomers already containing phosphonate groups or by the chemical modification of pre-existing polymers. mdpi.comrsc.org

Several established methods are employed for introducing phosphonate functionalities onto polymer supports, as summarized in the table below.

| Functionalization Method | Description | Typical Reagents | Reference |

| Arbuzov Reaction | A common method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. | Trialkyl phosphite, Alkyl halide | mdpi.com |

| Friedel-Crafts Reaction | Used for aromatic polymers like polystyrene, this method introduces phosphorus trichloride (B1173362) to the aromatic ring, followed by hydrolysis and oxidation. | PCl₃/AlCl₃, Nitric acid | mdpi.com |

| Pudovik Reaction | Involves the addition of a compound with a P-H bond across an unsaturated system, such as an alkene or carbonyl group. | Compounds with a P-H bond, Alkenes/Carbonyls | mdpi.com |

| Post-polymerization Functionalization | A precursor polymer is first synthesized and then subjected to a reaction to add the desired functional group. For instance, polymers with bromoalkyl side-chains can be reacted with triethyl phosphite. rsc.org | Triethyl phosphite | rsc.org |

While direct studies detailing the use of this compound for this purpose are specific, its structure suggests potential pathways. The trichloromethyl group could serve as a reactive handle for attachment, or the diphenyl phosphonate ester itself could be manipulated to link to a polymer backbone, although this is less common than building from simpler phosphonates. The primary utility lies in using such functionalization techniques to create polymers with surface phosphonate groups that can act as ligands for metal ions or as sites for further chemical modification. mdpi.commdpi.com

Research on Trichloromethyl-Containing Compounds in Cycloaddition Reactions

The trichloromethyl group (CCl₃) is a valuable functional moiety in organic synthesis due to its strong electron-withdrawing nature and its role as a precursor for other functional groups. nih.govresearchgate.net Its presence in a molecule can significantly influence the reactivity and outcome of chemical reactions, including cycloadditions. Cycloaddition reactions are powerful tools for constructing cyclic molecules, and the inclusion of a CCl₃ group can impart unique properties to the resulting cycloadducts. nih.govorganic-chemistry.org

Reactivity of the Trichloromethyl Group in 3+2 Cycloadditions

The [3+2] cycloaddition is a versatile method for synthesizing five-membered heterocyclic rings. mdpi.com Research into the reactivity of trichloromethyl-containing compounds in these reactions provides significant insight into the role of the CCl₃ group. A notable example is the reaction of 3,3,3-trichloro-1-nitroprop-1-ene (TNP) with various nitrile N-oxides. nih.gov

Computational studies, specifically using Molecular Electron Density Theory (MEDT), have elucidated the mechanism of these reactions. nih.govresearchgate.net Key findings include:

Polar Nature : The strong electron-withdrawing capacity of the CCl₃ and NO₂ groups in TNP makes it a highly electrophilic agent. Consequently, its reaction with nucleophilic partners like nitrile N-oxides proceeds via a polar, zwitterionic-type (zw-type) mechanism. nih.gov

Forward Electron Density Flux : The reaction is characterized by a forward electron density flux, meaning that electron density flows from the nitrile N-oxide (nucleophile) to the trichloromethyl-containing nitropropene (electrophile). nih.gov

Kinetic Control : These cycloadditions are typically exergonic and irreversible, indicating that the product distribution is under kinetic control. nih.gov The activation Gibbs free energies are moderate, allowing the reactions to proceed under manageable conditions. nih.govresearchgate.net

The table below presents data from a computational study on the [3+2] cycloaddition between various aryl-substituted nitrile N-oxides and 3,3,3-trichloro-1-nitroprop-1-ene (TNP), highlighting the kinetic parameters.

| Nitrile N-Oxide Substituent | Activation Gibbs Free Energy (ΔG‡) in kcal·mol⁻¹ | Reaction Gibbs Free Energy (ΔG) in kcal·mol⁻¹ |

| Methoxy (MeO) | 22.8 | -28.4 |

| Methyl (Me) | 23.9 | -28.4 |

| Hydrogen (H) | 24.3 | -28.4 |

| Chlorine (Cl) | 24.6 | -28.4 |

| Nitro (NO₂) | 25.6 | -28.4 |

| Data sourced from a Molecular Electron Density Theory (MEDT) study. nih.gov |

This data demonstrates that the reactivity is influenced by the nucleophilicity of the nitrile N-oxide, with the more electron-donating MeO-substituted compound showing the lowest activation energy. nih.govresearchgate.net The trichloromethyl group is crucial in establishing the high electrophilicity of the alkene, which drives the entire reaction. nih.gov

Influence on Cycloadduct Stability

The presence of a trichloromethyl group on a cycloadduct can have a pronounced effect on its stability. In many cases, the CCl₃ group contributes to the stabilization of the heterocyclic system. nih.gov This stabilization can be attributed to several factors:

Steric Hindrance : The bulky nature of the trichloromethyl group can sterically shield the heterocyclic ring from potential degradation pathways or subsequent unwanted reactions.

Electronic Effects : As a potent electron-withdrawing group, the CCl₃ moiety can modulate the electron density within the ring system, which may enhance its thermodynamic stability.

Q & A

Q. Basic

- HRMS : Confirms molecular weight and identity.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitors reaction progress and intermediate purity.

- Nuclear Magnetic Resonance (NMR) : Distinguishes diastereoisomers and verifies C–P bond formation .

What computational approaches predict regioselectivity in nucleophilic substitutions involving this phosphonate?

Advanced

Density Functional Theory (DFT) studies analyze transition states and charge distribution. For example:

- Regioselectivity : The reaction between diethyl (trichloromethyl)phosphonate and triethyl phosphite favors P–O bond formation over P–C due to lower activation energy (ΔG‡ = 15.2 kcal/mol) .

How does this phosphonate function as an electrophilic warhead in serine protease probes?

Basic

The phosphonate group covalently binds to the catalytic serine residue, enabling irreversible inhibition. Design considerations:

- Peptide Backbone : Optimized substrate sequences (e.g., Ac-hCha-Phe(guan)-Oic-Arg) enhance specificity.

- Tagging : Biotinylation allows visualization via streptavidin-based assays .

What strategies mitigate catalytic efficiency loss during gram-scale enantioselective reactions?

Q. Advanced

- Moisture Control : 4 Å molecular sieves in ethyl acetate minimize hydrolysis.

- Catalyst Recovery : Immobilized squaramide catalysts on silica improve reusability without significant ee loss .

What safety protocols are critical when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trichloromethyl chloroformate).

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

How do solvent polarity and catalyst structure influence stereochemistry in C–P bond formation?

Q. Advanced

- Solvent Effects : Polar aprotic solvents (e.g., ethyl acetate) stabilize zwitterionic intermediates, enhancing ee.

- Catalyst Design : Binaphthyl groups in squaramide catalysts induce π–π interactions, directing phosphonate addition to the Re face of ketimines .

What are the environmental implications of its metabolic pathways in plants?

Basic

In rice plants, dichloromethyl diphenyl phosphonate degrades into chlorinated metabolites, which persist in soil. Key findings:

- Metabolites : Identified via radiolabeling and GC-MS, showing bioaccumulation in root tissues.

- Half-Life : ~14 days under aerobic conditions .

How can phosphonate-based MOFs be synthesized for semiconductor applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.